(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

salt stability hydrochloride formulation storage optimization

This hydrochloride salt provides precise stoichiometric control for synthesizing fluorinated heterocycles (pyrazoles, indazoles, hydrazones) with the 4-fluoro-2-(trifluoromethyl)phenyl motif. Unlike non-fluorinated or mono-substituted analogs, the dual fluorine pattern ensures enhanced target binding, regioselectivity, and oxidative metabolic stability. Essential for kinase inhibitor libraries and metal-coordination studies. Order ≥97% purity for reproducible SAR and coupling reactions.

Molecular Formula C7H7ClF4N2
Molecular Weight 230.59 g/mol
CAS No. 502496-21-1
Cat. No. B1451379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
CAS502496-21-1
Molecular FormulaC7H7ClF4N2
Molecular Weight230.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)NN.Cl
InChIInChI=1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H
InChIKeyLNQZKXJBQIKMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS:502496-21-1 | Procurement Guide & Technical Overview


(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS 502496-21-1), an organofluorine hydrazine derivative with the molecular formula C7H7ClF4N2 and molecular weight 230.59 g/mol, features a phenyl ring substituted with a 4-fluoro group and a 2-trifluoromethyl group as its hydrochloride salt . This compound is primarily employed as a fluorinated building block and versatile intermediate in medicinal chemistry and organic synthesis, particularly for the construction of nitrogen-containing heterocycles such as pyrazoles, indoles, and hydrazones . Its dual fluorination pattern confers distinct electronic and steric properties that differentiate it from mono-substituted analogs in both reactivity and downstream biological performance [1].

Why (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride Cannot Be Replaced by Generic Phenylhydrazine Analogs


Substituting (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride with non-fluorinated or mono-fluorinated phenylhydrazine analogs fundamentally alters both the synthetic trajectory and the properties of downstream products. The ortho-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) that modulates the nucleophilicity of the hydrazine moiety and directs regioselectivity in cyclocondensation reactions . Simultaneously, the para-fluoro substituent contributes additional electronic tuning while serving as a metabolic blocking site in final pharmaceutical agents [1]. Absence of either fluorine substituent—such as using unsubstituted phenylhydrazine hydrochloride or 2-(trifluoromethyl)phenylhydrazine hydrochloride (CAS 3107-34-4) lacking the para-fluoro group—produces heterocycles with measurably different lipophilicity (logP), target binding affinity, and oxidative metabolic stability . The precise 4-fluoro/2-trifluoromethyl substitution pattern is not interchangeable; selecting a positional isomer such as 3-fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride or 2-fluoro-4-(trifluoromethyl)phenylhydrazine (CAS 912761-86-5) alters steric and electronic parameters that govern both reaction outcomes and structure-activity relationships in final bioactive compounds [2].

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride: Evidence-Based Differentiation from Closest Analogs


Enhanced Hydrochloride Salt Stability vs. Free Base Form

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride provides superior handling and storage stability compared to its free base counterpart (CAS 754973-91-6). The hydrochloride salt form exhibits a defined melting point with decomposition at approximately 223°C, whereas the free base lacks a clearly defined melting point in standard characterization and demonstrates higher volatility with a boiling point of 201.5°C at 760 mmHg [1]. This salt formulation protects the reactive hydrazine moiety from oxidative degradation during ambient storage and standard laboratory manipulations. Vendor specifications indicate that the hydrochloride salt maintains ≥97% purity under recommended storage conditions (4°C under inert atmosphere), whereas the free base form requires more stringent handling protocols .

salt stability hydrochloride formulation storage optimization solid-state characterization

Solubility Advantage in Polar Protic Solvents vs. Non-Fluorinated Analog

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride demonstrates substantially enhanced aqueous solubility compared to the non-fluorinated phenylhydrazine hydrochloride analog. While quantitative aqueous solubility data for the target compound is limited in primary literature, vendor specifications indicate solubility in water and common polar organic solvents including methanol and ethanol . In contrast, the comparator compound 2-(trifluoromethyl)phenylhydrazine hydrochloride (CAS 3107-34-4), which lacks the para-fluoro substituent, exhibits limited aqueous solubility measured at 15.7 μg/mL at pH 7.4 . The presence of the additional para-fluoro group on the target compound modifies the overall hydrophilicity-lipophilicity balance, improving compatibility with aqueous reaction media and facilitating purification via aqueous workup procedures. The hydrochloride counterion further enhances dissolution in polar protic solvents, enabling homogeneous reaction conditions without co-solvent requirements [1].

solubility profiling reaction solvent optimization physicochemical characterization formulation development

Unique 4-Fluoro/2-Trifluoromethyl Substitution Pattern vs. Positional Isomers

The specific 4-fluoro-2-(trifluoromethyl) substitution pattern on the phenyl ring is not interchangeable with positional isomers for synthetic applications. The ortho-trifluoromethyl group relative to the hydrazine moiety creates a unique steric environment that influences regioselectivity in cyclocondensation reactions, while the para-fluoro group provides distinct electronic tuning . Positional isomers such as 2-fluoro-4-(trifluoromethyl)phenylhydrazine (CAS 912761-86-5), 3-fluoro-4-(trifluoromethyl)phenylhydrazine hydrochloride, and 4-fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride (CAS 502496-22-2) are commercially available as distinct chemical entities with separate CAS registry numbers, underscoring their non-equivalent chemical identities . The target compound participates in specific coupling reactions including boron-silicon, boron-hydrogen, and tin-iodide couplings, reactivity profiles that may differ substantially for positional isomers due to altered electron density distribution across the aromatic ring [1].

positional isomer differentiation structure-activity relationship regioisomer selectivity fluorinated building blocks

Recommended Procurement and Application Scenarios for (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride


Synthesis of Fluorinated Pyrazole and Indazole Pharmacophores for Kinase Inhibitor Programs

In medicinal chemistry campaigns targeting kinase inhibition, this compound serves as the optimal hydrazine building block for constructing pyrazole and indazole cores bearing the 4-fluoro-2-(trifluoromethyl)phenyl motif . The hydrochloride salt form provides precise stoichiometric control during cyclocondensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. The resulting fluorinated heterocycles benefit from the electron-withdrawing trifluoromethyl group's enhancement of target binding and the para-fluoro group's blockade of oxidative metabolism, properties that would be absent if non-fluorinated phenylhydrazine or mono-substituted analogs were substituted [1].

Preparation of Hydrazone-Based Ligands and Transition Metal Complexes

This compound is specifically documented for the preparation of hydrazone ligands and subsequent transition metal complexes, leveraging the unique electronic properties conferred by the dual fluorine substitution . The ortho-trifluoromethyl group modulates the hydrazone nitrogen basicity and coordinates through both electronic and steric effects. Positional isomers or compounds lacking the 4-fluoro substituent would produce ligands with altered coordination geometry and metal-binding affinity, rendering them unsuitable for applications requiring the precise steric and electronic parameters of the target substitution pattern [1].

Fluorinated Reagent for Boron-Silicon, Boron-Hydrogen, and Tin-Iodide Coupling Reactions

As documented in authoritative chemical databases, this compound is specifically employed as a fluorinated reagent in specialized coupling reactions involving boron-silicon, boron-hydrogen, and tin-iodide systems . The reactivity profile is intimately tied to the precise substitution pattern; altering the fluorine positions (e.g., using 2-fluoro-4-(trifluoromethyl)phenylhydrazine or 4-fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride) would change the electronic distribution across the aromatic ring, potentially altering reaction kinetics, yields, or product distributions. Procurement of the correct isomer is essential for reaction reproducibility [1].

Synthesis of Trifluoromethylated Heterocyclic Libraries via Hydrazone Intermediates

For research groups building libraries of trifluoromethyl-containing heterocyclic compounds, this building block enables systematic exploration of structure-activity relationships (SAR) around the 4-fluoro-2-(trifluoromethyl)phenyl scaffold . The compound serves as a key precursor for trifluoromethylated hydrazones and acylhydrazones, which are increasingly important nitrogen-containing fluorinated building blocks. The hydrochloride salt formulation ensures reproducible weighing and reaction setup across multiple parallel synthesis runs, an advantage over the less stable free base form that may degrade during extended library production workflows [1].

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